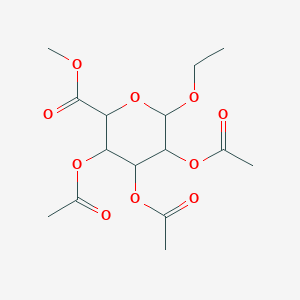

Ethyl 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester

Beschreibung

Ethyl 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester is a chemically modified glucuronic acid derivative. Its structure features a beta-D-glucuronide backbone with three acetyl groups protecting the hydroxyl positions at C-2, C-3, and C-4, along with an ethyl ester at the uronic acid carboxyl group and a methyl ester at the anomeric position. This compound is primarily used as a synthetic intermediate in the preparation of glucuronide conjugates for drug metabolism studies or analytical reference standards. The acetyl groups enhance stability during synthesis, while the ester moieties influence solubility and enzymatic hydrolysis rates .

Eigenschaften

Molekularformel |

C15H22O10 |

|---|---|

Molekulargewicht |

362.33 g/mol |

IUPAC-Name |

methyl 3,4,5-triacetyloxy-6-ethoxyoxane-2-carboxylate |

InChI |

InChI=1S/C15H22O10/c1-6-21-15-13(24-9(4)18)11(23-8(3)17)10(22-7(2)16)12(25-15)14(19)20-5/h10-13,15H,6H2,1-5H3 |

InChI-Schlüssel |

CWYBDXQVVNLNJG-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1C(C(C(C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-2,3,4-tri-O-acetyl-beta-D-glucuronidmethylester beinhaltet typischerweise die Acetylierung von beta-D-Glucuronidmethylester. Ein gängiges Verfahren umfasst das Auflösen von 1,2,3,4-Tetra-O-acetyl-D-glucuronidmethylester in einem geeigneten Lösungsmittel wie Chloroform oder Methanol, gefolgt von der Zugabe von Ethylierungsmitteln unter kontrollierten Temperaturbedingungen .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung beinhaltet häufig großtechnische Acetylierungsreaktionen unter Verwendung automatisierter Reaktoren, um Konsistenz und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um eine stabile Temperatur und einen stabilen pH-Wert zu gewährleisten, was eine hohe Ausbeute und minimale Nebenprodukte gewährleistet .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ethyl-2,3,4-tri-O-acetyl-beta-D-glucuronidmethylester unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Hydrolyse: Unter sauren oder basischen Bedingungen kann es zu beta-D-Glucuronid und Essigsäure hydrolysieren.

Oxidation: Es kann zu Glucuronsäurederivaten oxidiert werden.

Substitution: Unter nucleophilen Bedingungen kann es Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Saure (HCl) oder basische (NaOH) Bedingungen.

Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO4).

Substitution: Nucleophile wie Amine oder Thiole.

Hauptprodukte

Hydrolyse: Beta-D-Glucuronid und Essigsäure.

Oxidation: Glucuronsäurederivate.

Substitution: Verschiedene Glucuronidderivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung hauptsächlich durch ihre Rolle als Glykosid. Es interagiert mit bestimmten Enzymen und Rezeptoren im Körper und ermöglicht die Abgabe von aktiven pharmazeutischen Inhaltsstoffen an die Zielgewebe. Die Acetylgruppen verbessern die Stabilität und Löslichkeit, wodurch ein effizienter Transport und die Freisetzung der aktiven Verbindung möglich werden.

Wirkmechanismus

The compound exerts its effects primarily through its role as a glycoside. It interacts with specific enzymes and receptors in the body, facilitating the delivery of active pharmaceutical ingredients to targeted tissues. The acetyl groups enhance its stability and solubility, allowing for efficient transport and release of the active compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

Glucuronide esters with protective acetyl groups and varying ester substituents are common in pharmaceutical and biochemical research. Below is a comparative analysis of key analogues:

Key Differences and Implications

Aglycone Modifications :

- The 4-nitrophenyl () and 4-iodophenyl () derivatives serve as chromogenic or radiolabeled probes, whereas the ethyl/methyl ester variant (target compound) is tailored for metabolic studies.

- Quercetin glucuronide esters () demonstrate bioactivity dependent on the ester group; ethyl esters exhibit superior anti-inflammatory potency compared to methyl esters.

Ester Stability :

Synthetic Routes :

Physicochemical Properties :

Research Findings

- Enzymatic Hydrolysis: Beta-glucuronidase selectively cleaves the glucuronide bond in 4-nitrophenyl derivatives (), a property exploited in diagnostic kits.

- Synthetic Efficiency : The target compound’s acetyl groups improve reaction yields (e.g., >80% in -like conditions) compared to benzyl-protected analogues, which require harsher deprotection.

- Biological Activity: Ethyl esters in flavonoid glucuronides () enhance cellular uptake, correlating with lower IC₅₀ values in anti-inflammatory assays.

Biologische Aktivität

Ethyl 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester is a glucuronide derivative that has garnered attention in biochemical research due to its potential biological activities. Glucuronides are known for their roles in drug metabolism and detoxification, and their derivatives often exhibit various pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from diverse research studies and findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of three acetyl groups attached to the glucuronic acid moiety. This structural modification can influence its solubility, stability, and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈O₁₀ |

| Molecular Weight | 290.28 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

Metabolism and Bioavailability

Research indicates that glucuronides, including this compound, undergo extensive metabolism in the human body. The metabolic pathways often involve conjugation reactions which enhance solubility and facilitate excretion. For instance, studies have shown that derivatives of glucuronic acid can penetrate the blood-brain barrier (BBB), suggesting potential neuroprotective effects related to their parent compounds .

Antioxidant Activity

The antioxidant capacity of glucuronides is an area of active investigation. This compound may exhibit antioxidant properties similar to other polyphenolic glucuronides. This activity could be beneficial in mitigating oxidative stress-related damage in various tissues .

Cytotoxic Effects

Preliminary studies indicate that some glucuronides can selectively induce cytotoxicity in cancer cells while sparing normal cells. For example, extracts containing similar compounds have shown significant reductions in cell viability in melanoma cell lines without markedly affecting normal keratinocytes . This selective toxicity underscores the potential for developing targeted cancer therapies based on glucuronide derivatives.

Case Studies

- Neuroprotective Study : A study investigating the effects of resveratrol metabolites found that certain glucuronides could modulate neurodegenerative pathways. The presence of these metabolites in the brain following dietary intake suggests a direct link between dietary polyphenols and brain health .

- Cytotoxicity Assessment : In vitro assays demonstrated that extracts rich in flavonoid glucuronides led to a significant decrease in viability of A375 melanoma cells while showing lower toxicity to normal cells . This selective effect highlights the therapeutic potential of glucuronides in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.